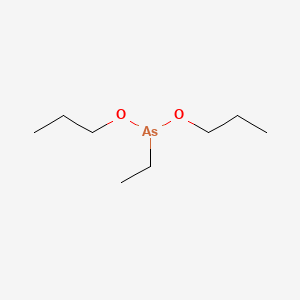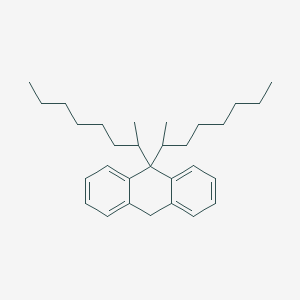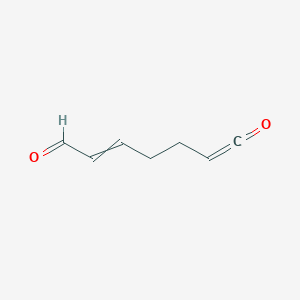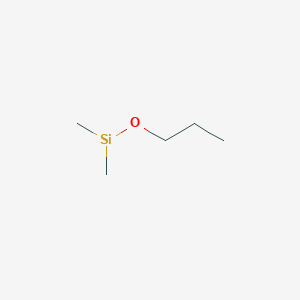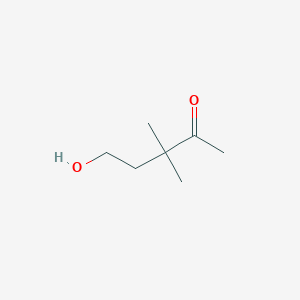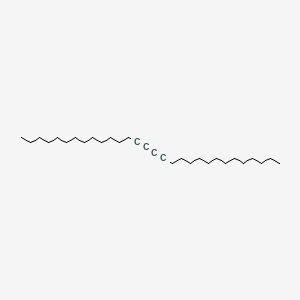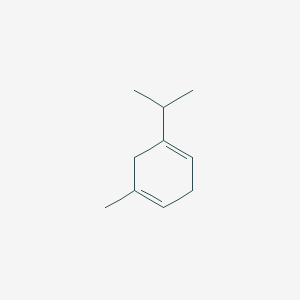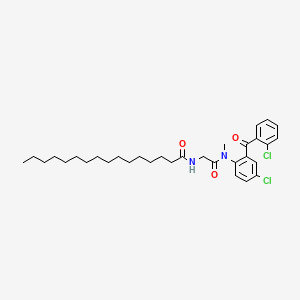![molecular formula C14H18O3 B14484019 Ethyl [4-(2-methylpropanoyl)phenyl]acetate CAS No. 65813-58-3](/img/structure/B14484019.png)
Ethyl [4-(2-methylpropanoyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(2-methylpropanoyl)phenyl]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl ring, and a 2-methylpropanoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2-methylpropanoyl)phenyl]acetate typically involves the esterification of 4-(2-methylpropanoyl)phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
4-(2-methylpropanoyl)phenylacetic acid+ethanolacid catalystEthyl [4-(2-methylpropanoyl)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester.
化学反応の分析
Types of Reactions
Ethyl [4-(2-methylpropanoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(2-methylpropanoyl)phenylacetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide are used.
Major Products
Hydrolysis: 4-(2-methylpropanoyl)phenylacetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Ethyl [4-(2-methylpropanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl [4-(2-methylpropanoyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The phenyl ring and 2-methylpropanoyl group contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
Ethyl [4-(2-methylpropanoyl)phenyl]acetate can be compared with other esters such as ethyl acetate and methyl acetate. While all these compounds share the ester functional group, this compound is unique due to its specific substituents, which impart distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl acetate: Used as a solvent and in the production of adhesives and coatings.
Ethyl benzoate: Known for its pleasant aroma and used in fragrances and flavorings.
This compound stands out due to its specific structure, which makes it suitable for specialized applications in research and industry.
特性
CAS番号 |
65813-58-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
ethyl 2-[4-(2-methylpropanoyl)phenyl]acetate |
InChI |
InChI=1S/C14H18O3/c1-4-17-13(15)9-11-5-7-12(8-6-11)14(16)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChIキー |
ACDIGXXPDQRULO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


